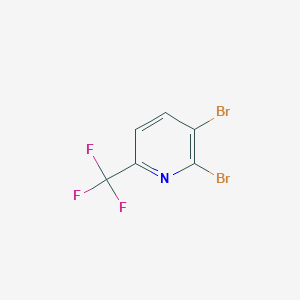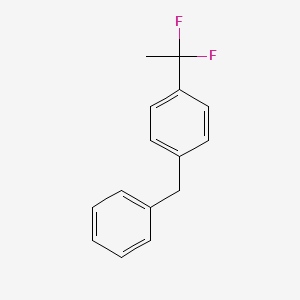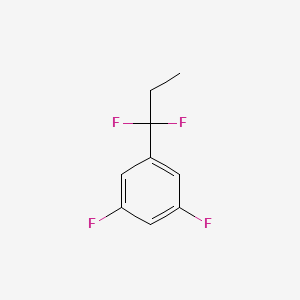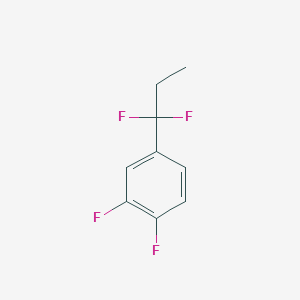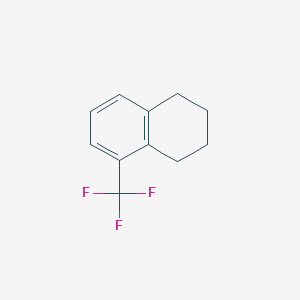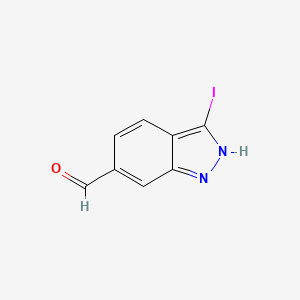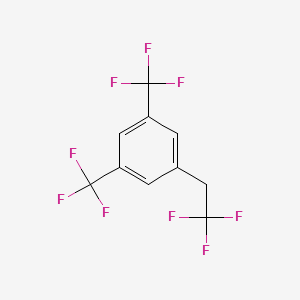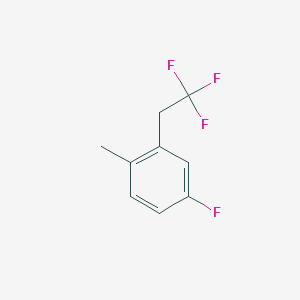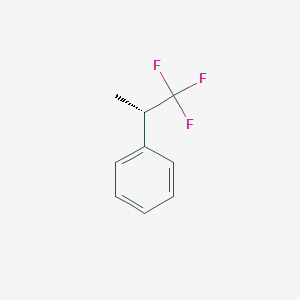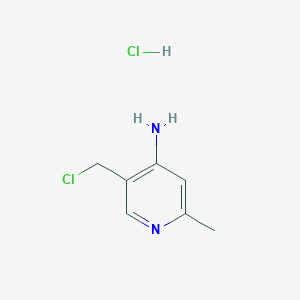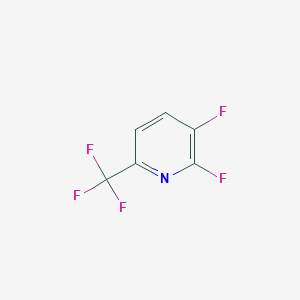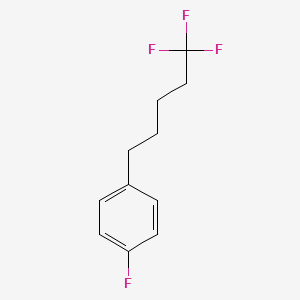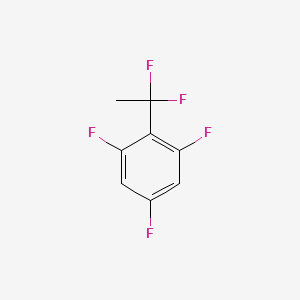
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene
Vue d'ensemble
Description
The compound “2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene” likely belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for “2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene” were not found, similar compounds such as “2-(1,1-Difluoroethyl)-5-fluoropyrazine” are typically synthesized using a one-pot procedure that starts with the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane.Molecular Structure Analysis
The molecular structure of “2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene” is likely to be similar to that of “1,1-Difluoroethyl 2,2,2-trifluoroethyl ether”, which has a molecular formula of C4H5F5O and an average mass of 164.074 Da .Chemical Reactions Analysis
The compound “2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene” might exhibit similar reactivity to “1,1-Difluoroethyl 2,2,2-trifluoroethyl ether”. For instance, it might be sensitive to heat and incompatible with oxidizers .Applications De Recherche Scientifique
Molecular Structure and Bonding
Dimer Formation in Neat Liquid 1,3,5-Trifluorobenzene : A study revealed distinct short-range local order in 1,3,5-trifluorobenzene liquid, involving 'dimers' with a parallel stacked configuration, which could have implications for understanding the molecular interactions in similar fluorinated compounds (Cabaço et al., 1996).
Structural Distortions in Halogen-Substituted Aromatics : Research on the gas-phase structures of various fluorobenzenes, including 1,3,5-trifluorobenzene, highlighted the effects of multiple fluorine substituents on benzene rings and the additivity of ring distortions (Wann et al., 2007).
Molecular Structure Analysis : The molecular structure of 1,3,5-trifluorobenzene has been studied using electron diffraction, contributing to the understanding of the geometric parameters and bonding in fluorinated benzenes (Ramondo et al., 1992).
Chemical Reactions and Synthesis
Triazidation of Trifluorobenzenes : A study demonstrated the selective defluorination and triazidation of trifluorobenzenes, yielding products with potential applications in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).
Nucleophilic Substitution in Fluorobenzenes : Research showed the successful substitution of fluorine in various difluoro and trifluorobenzenes, which is significant for synthetic chemistry involving fluorinated aromatic compounds (Goryunov et al., 2010).
Electrochemical Fluorination : The electrochemical fluorination of di- and tri-fluorobenzenes was studied, revealing insights into the formation of fluorinated cyclohexadienes, crucial for understanding electrochemical reactions in fluorinated compounds (Momota et al., 1994).
Material Science and Photophysics
Covalent Organic Frameworks : The formation of covalent organic frameworks with hydrazone linkages using 1,3,5-triformylbenzene demonstrates the potential of fluorinated benzene derivatives in creating new porous materials (Uribe-Romo et al., 2011).
Photolytic and Radical-Induced Oxidation : Research on the photolytic and hydroxyl radical-induced oxidation of trifluorobenzene derivatives, including 1,3,5-trifluorobenzene, has provided insights into the degradation and environmental impact of these compounds (Leitner et al., 1996).
Laser Fluorescence Spectra : The study of laser-induced fluorescence spectra of the 1,3,5-trifluorobenzene radical cation in the gas phase contributes to our understanding of the photophysics of fluorinated aromatic compounds (Miller & Bondybey, 1978).
Cross-Coupling Reactions : Investigations into the nickel- and palladium-catalyzed cross-coupling reaction of fluorobenzenes, including trifluorobenzenes, with Grignard reagents, are key to advancements in organometallic chemistry and synthesis of complex molecules (Saeki et al., 2005).
Propriétés
IUPAC Name |
2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUJLUFALXXWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



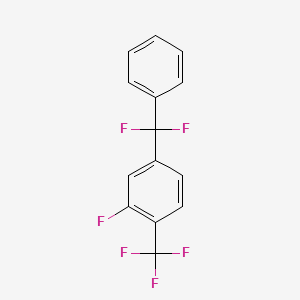
![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)
